4-Ethylbenzene-1,2-diamine hydrochloride
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Overview
Description
4-Ethylbenzene-1,2-diamine hydrochloride is an organic compound with the molecular formula C8H14Cl2N2. It is a derivative of benzene, where two amino groups are attached to the first and second carbon atoms, and an ethyl group is attached to the fourth carbon atom. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylbenzene-1,2-diamine hydrochloride typically involves the following steps:
Nitration: Ethylbenzene is nitrated to form 4-ethyl-1,2-dinitrobenzene.
Reduction: The nitro groups in 4-ethyl-1,2-dinitrobenzene are reduced to amino groups using reducing agents such as iron powder and hydrochloric acid.
Hydrochloride Formation: The resulting 4-ethylbenzene-1,2-diamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Continuous Nitration: Using continuous flow reactors to ensure efficient nitration of ethylbenzene.
Catalytic Hydrogenation: Employing catalytic hydrogenation for the reduction step, which is more efficient and scalable.
Crystallization: The final product is purified through crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Ethylbenzene-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Further reduction can lead to the formation of tetrahydro derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Tetrahydro derivatives.
Substitution: N-substituted derivatives, such as N-acyl or N-alkyl compounds.
Scientific Research Applications
4-Ethylbenzene-1,2-diamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and as a building block for bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Ethylbenzene-1,2-diamine hydrochloride exerts its effects involves:
Molecular Targets: It interacts with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylbenzene-1,2-diamine hydrochloride
- 4-Chlorobenzene-1,2-diamine hydrochloride
- 4-Nitrobenzene-1,2-diamine hydrochloride
Comparison
4-Ethylbenzene-1,2-diamine hydrochloride is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with other molecules. Compared to its methyl, chloro, and nitro analogs, the ethyl group provides different steric and electronic effects, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-ethylbenzene-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-2-6-3-4-7(9)8(10)5-6;/h3-5H,2,9-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQOZDPAWHNICK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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